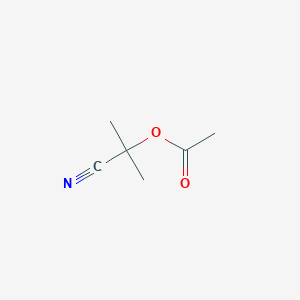
2-Cyanopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropan-2-yl acetate is an organic compound with the molecular formula C6H9NO2 It is a derivative of acetic acid and contains a cyano group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanopropan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of 2-cyanopropan-2-ol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanopropan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyano groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyanopropan-2-yl acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can influence biological pathways and chemical processes, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopropan-2-yl benzodithioate: Another cyano-containing compound with different reactivity due to the presence of a dithioate group.
Methyl cyanoacetate: Similar in structure but with a methyl group instead of a propyl group.
Ethyl cyanoacetate: Contains an ethyl group, leading to different chemical properties.
Uniqueness
2-Cyanopropan-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
56756-91-3 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-cyanopropan-2-yl acetate |
InChI |
InChI=1S/C6H9NO2/c1-5(8)9-6(2,3)4-7/h1-3H3 |
InChI Key |
HKVILHAAOOLAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
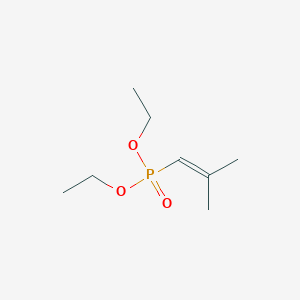
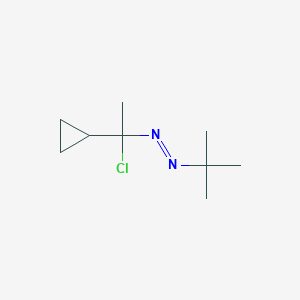
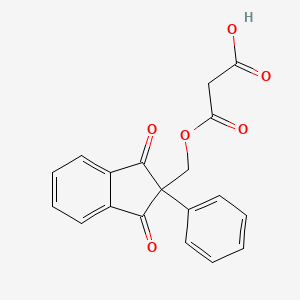
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
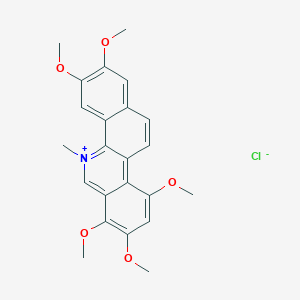
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

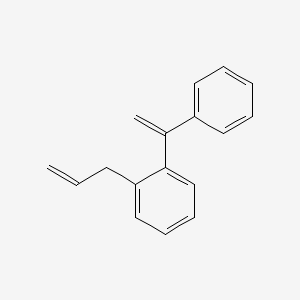
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
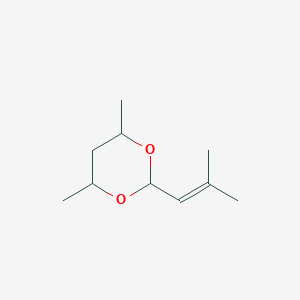
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
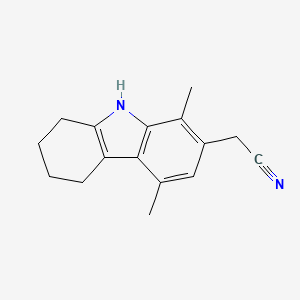
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
